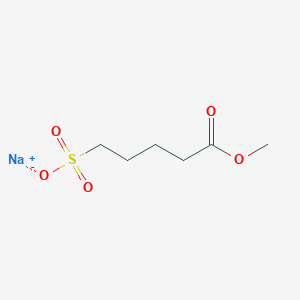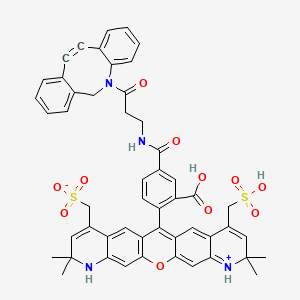
APDye 568 DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
APDye 568 DBCO is a bright, highly photostable, orange-fluorescent probe that is water-soluble and pH-independent over a wide range. It is spectrally similar to Alexa Fluor 568 and CF 568 . This compound reacts with azides via a copper-free “click chemistry” reaction to form a stable triazole, making it ideal for applications where the presence of copper is a concern .
準備方法
APDye 568 DBCO is synthesized through a copper-free “click chemistry” reaction. This reaction involves the formation of a stable triazole by reacting with azides without the need for a copper catalyst or elevated temperatures . The industrial production methods for this compound typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and stability .
化学反応の分析
APDye 568 DBCO primarily undergoes a copper-free “click chemistry” reaction with azides to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, making it suitable for applications where the presence of cytotoxic copper is not acceptable . The major product formed from this reaction is a stable triazole .
科学的研究の応用
APDye 568 DBCO has a wide range of scientific research applications, including:
作用機序
The mechanism of action of APDye 568 DBCO involves its reaction with azides via a copper-free “click chemistry” reaction to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, making it suitable for applications where the presence of cytotoxic copper is a concern . The molecular targets and pathways involved in this reaction include azide-containing biomolecules .
類似化合物との比較
APDye 568 DBCO is spectrally similar to other fluorescent dyes such as Alexa Fluor 568 and CF 568 . its uniqueness lies in its ability to react with azides via a copper-free “click chemistry” reaction, making it ideal for applications where the presence of copper is a concern . Similar compounds include:
特性
分子式 |
C51H44N4O11S2 |
|---|---|
分子量 |
953.0 g/mol |
IUPAC名 |
[13-[4-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C51H44N4O11S2/c1-50(2)24-33(27-67(60,61)62)36-20-39-44(22-41(36)53-50)66-45-23-42-37(34(28-68(63,64)65)25-51(3,4)54-42)21-40(45)47(39)35-16-15-31(19-38(35)49(58)59)48(57)52-18-17-46(56)55-26-32-11-6-5-9-29(32)13-14-30-10-7-8-12-43(30)55/h5-12,15-16,19-25,53H,17-18,26-28H2,1-4H3,(H,52,57)(H,58,59)(H,60,61,62)(H,63,64,65) |
InChIキー |
AVTBIRHZJFFSIL-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


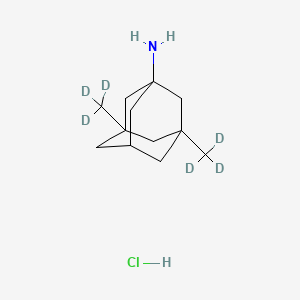
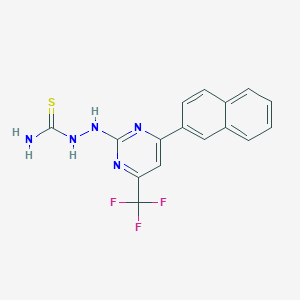
![3-[20-(3-carboxypropyl)-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13718158.png)
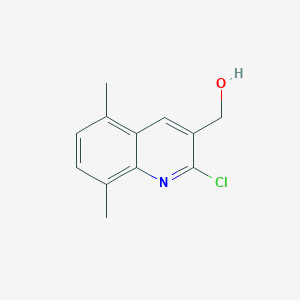
![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
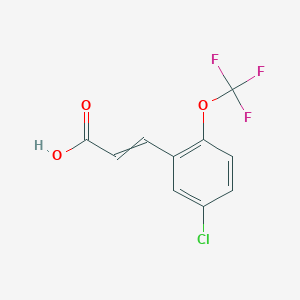
![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)
![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)
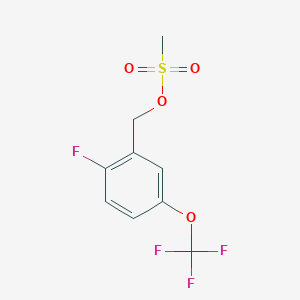
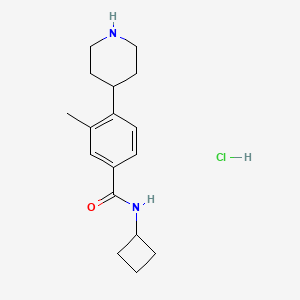
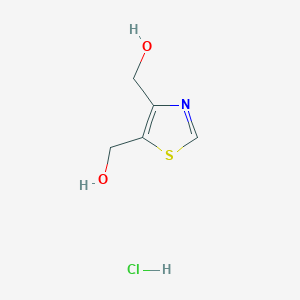
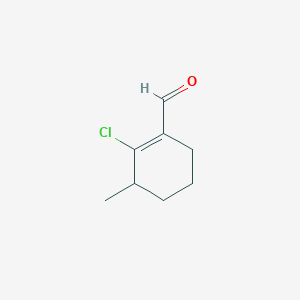
![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)
